tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate
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Overview
Description
tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate: is a heterocyclic compound that features a seven-membered azepine ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Various substitution reactions can occur at different positions on the benzene ring or the azepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules .
Biology and Medicine: Research has shown that derivatives of this compound exhibit various biological activities, including potential antimalarial, antidepressant, and antileishmanial properties .
Industry: In industry, this compound can be used in the development of pharmaceuticals and agrochemicals due to its versatile chemical structure .
Mechanism of Action
The mechanism of action for tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Benzodiazepines: These compounds also feature a fused benzene and azepine ring but differ in their substitution patterns and biological activities.
Thiazepines: These compounds contain a sulfur atom in the ring and are known for their unique pharmacological activities.
Uniqueness: tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and potentially its biological activity .
Properties
IUPAC Name |
tert-butyl 5-oxo-3,4-dihydro-1H-2-benzazepine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-8-13(17)12-7-5-4-6-11(12)10-16/h4-7H,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKDLIOAOTZRJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2=CC=CC=C2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857454 |
Source
|
Record name | tert-Butyl 5-oxo-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311254-77-9 |
Source
|
Record name | tert-Butyl 5-oxo-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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